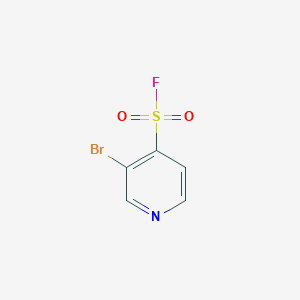

3-Bromopyridine-4-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromopyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C5H3BrFNO2S and a molecular weight of 240.05 g/mol It is a brominated pyridine derivative with a sulfonyl fluoride group attached to the fourth position of the pyridine ring

Mechanism of Action

Target of Action

Sulfonyl fluoride compounds are generally known to interact with various enzymes and receptors in the body, modifying their function .

Mode of Action

It’s known that sulfonyl fluoride compounds can act as electrophiles, reacting with nucleophilic amino acid residues in proteins, leading to changes in protein function .

Biochemical Pathways

The compound’s potential to modify proteins suggests it could influence a variety of biochemical pathways depending on the specific proteins it interacts with .

Pharmacokinetics

Like other small organic molecules, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .

Result of Action

Based on its potential to modify proteins, it could have a wide range of effects, potentially altering cellular signaling, enzyme activity, and other cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-Bromopyridine-4-sulfonyl fluoride. For instance, its reactivity might be affected by the pH of the environment, and its stability could be influenced by temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromopyridine with sulfonyl fluoride reagents under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of 3-Bromopyridine-4-sulfonyl fluoride may involve large-scale bromination and sulfonylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3-Bromopyridine-4-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the sulfur atom.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from reactions with this compound depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Synthetic Applications

1. Building Block for Organic Synthesis

3-Bromopyridine-4-sulfonyl fluoride serves as a critical building block in the synthesis of complex organic molecules. It can participate in nucleophilic substitutions and coupling reactions to yield various substituted pyridine derivatives and biaryl compounds .

2. Reagent in Organic Transformations

The compound is utilized as a reagent in diverse organic transformations, including:

- Protease Inhibition: Sulfonyl fluorides are known for their ability to act as covalent inhibitors of proteases, making them essential in biochemical research .

- Covalent Modifiers: They can selectively modify proteins and peptides, aiding in the development of molecular probes for biological studies .

Industrial Applications

1. Agrochemicals

this compound is used as a precursor in the synthesis of agrochemicals. Its ability to participate in various chemical reactions makes it suitable for developing new agricultural products .

2. Advanced Materials Development

The compound's unique properties allow it to play a role in developing advanced materials, including polymers and other industrial chemicals .

Data Table: Summary of Applications

| Field | Application | Description |

|---|---|---|

| Organic Chemistry | Building Block | Used in synthesizing complex organic molecules |

| Reagent | Participates in nucleophilic substitutions and coupling reactions | |

| Biological Sciences | Pharmaceutical Intermediate | Potential use in drug discovery due to biological activities |

| Interaction Studies | Forms stable linkages with biomolecules | |

| Industrial Chemistry | Agrochemical Synthesis | Precursor for developing new agricultural products |

| Advanced Materials Development | Contributes to the synthesis of polymers and industrial chemicals |

Case Studies

Case Study 1: Synthesis of Antimicrobial Agents

Research has demonstrated that sulfonyl fluorides can be effective intermediates for synthesizing antimicrobial agents. A study reported that derivatives of this compound exhibited promising activity against several bacterial strains, suggesting its potential role in pharmaceutical development .

Case Study 2: Protein Modification

In biochemical research, this compound was used to modify specific amino acid residues in proteins. This modification allowed researchers to study protein function and interactions more deeply, showcasing the compound's utility as a molecular probe .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Bromopyridine-4-sulfonyl fluoride include other brominated pyridine derivatives and sulfonyl fluoride-containing compounds, such as:

- 3-Bromopyridine-4-sulfonamide

- 3-Bromopyridine-4-sulfonic acid

- 4-Fluoropyridine-3-sulfonyl fluoride

Uniqueness

This compound is unique due to the presence of both a bromine atom and a sulfonyl fluoride group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Biological Activity

Structural Characteristics

The compound's structure includes:

- Heteroaromatic Ring : The pyridine ring contributes to the compound's electronic properties.

- Sulfonyl Fluoride Group : This highly reactive moiety is known for its ability to interact with nucleophiles, making it a candidate for various biochemical applications.

Biological Activity Overview

While extensive studies on the specific biological activities of 3-Bromopyridine-4-sulfonyl fluoride are lacking, insights can be drawn from related compounds. Sulfonyl fluorides are known to exhibit a range of biological activities, including:

- Antimicrobial Properties : Some sulfonyl fluoride compounds have shown effectiveness against various microbial strains.

- Anticancer Potential : Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation.

The mechanism by which this compound may exert biological effects involves:

- Electrophilic Reactivity : The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic amino acids in proteins, leading to modifications that alter protein function.

- Target Interaction : It is likely to interact with various enzymes and receptors, potentially influencing cellular signaling pathways and biochemical processes.

Case Studies and Experimental Data

- Reactivity Studies : Research indicates that sulfonyl fluorides can selectively react with amino acids or peptides, forming stable sulfonamide linkages. This property is crucial for drug design and molecular probing in biological systems.

- Fragment Screening : In studies involving fragment libraries, sulfonyl fluoride probes were used to target specific proteins, demonstrating their potential in covalent modification of proteins involved in critical pathways such as cancer progression .

- Biochemical Pathways : The ability of this compound to modify proteins suggests it could influence various biochemical pathways depending on the specific targets it interacts with. For example, modifications in enzyme activity could lead to altered metabolic processes within cells.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromopyridine-4-sulfonyl fluoride | Similar brominated pyridine structure | Different position of bromine affects reactivity |

| 3-Chloropyridine-4-sulfonyl fluoride | Chlorine instead of bromine | Varying electrophilicity due to halogen type |

| 4-Fluorobenzenesulfonyl fluoride | Aromatic ring with a fluorinated sulfonamide | More stable compared to other halogenated analogs |

| Methanesulfonyl fluoride | Simple structure without a heteroaromatic ring | Commonly used as a reagent in SuFEx reactions |

Applications in Research and Industry

This compound has several applications across different fields:

- Chemistry : Utilized as a building block in synthesizing complex organic molecules and as a reagent in organic transformations.

- Biology : Investigated for its potential interactions with biomolecules, providing insights into its biological activity.

- Medicine : Ongoing research explores its role as a pharmaceutical intermediate and its potential therapeutic applications.

- Industry : Used in developing advanced materials and as a precursor in synthesizing agrochemicals .

Properties

IUPAC Name |

3-bromopyridine-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASYIRVLOUAZOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1S(=O)(=O)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.